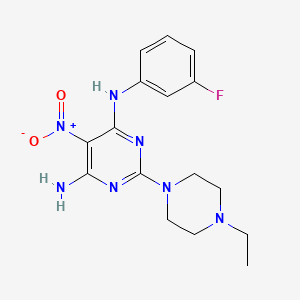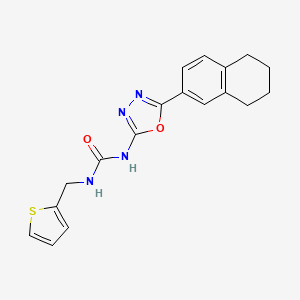
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridazinone core, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide typically involves the reaction of pyridazinone derivatives with pyridin-2-ylmethylthiol. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazinone core are replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways that are crucial for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can be compared with other pyridazinone derivatives, such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also exhibits cytotoxic activity but differs in its molecular structure and specific biological targets.
Pyrimidothienopyridazine derivatives: These compounds have shown antimicrobial activity and share a similar pyridazinone core but differ in their substituents and specific applications.
Eigenschaften
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-12(18)15-11-6-7-13(17-16-11)19-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYYXUKOFTJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2903233.png)


![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2903239.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2903244.png)


![N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2903247.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide](/img/structure/B2903250.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
